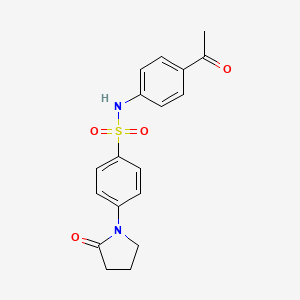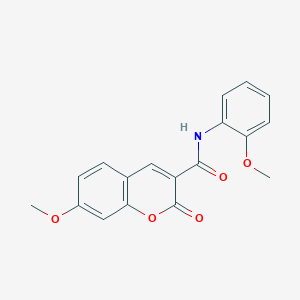
7-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as MOCCA, is a synthetic compound that has been extensively studied for its potential use in scientific research. MOCCA is a member of the chromene family of compounds, which have been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Wirkmechanismus
The mechanism of action of 7-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and survival. 7-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. 7-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
7-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. 7-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of inflammation and cancer. 7-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress and damage.
Vorteile Und Einschränkungen Für Laborexperimente
7-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, including its potent anticancer activity, its ability to induce apoptosis in cancer cells, and its relatively simple synthesis method. However, 7-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 7-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, including the development of more efficient and scalable synthesis methods, the investigation of its potential use in combination with other anticancer agents, and the exploration of its potential use in other areas of scientific research, such as neurodegenerative diseases and inflammation. Additionally, further studies are needed to determine the optimal dosage and toxicity profile of 7-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide for use in clinical trials.
Synthesemethoden
7-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide can be synthesized using a simple and efficient method that involves the reaction of 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid with 2-methoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography to obtain pure 7-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
7-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential use in scientific research, particularly in the field of cancer research. 7-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 7-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the treatment of cancer.
Eigenschaften
IUPAC Name |
7-methoxy-N-(2-methoxyphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-22-12-8-7-11-9-13(18(21)24-16(11)10-12)17(20)19-14-5-3-4-6-15(14)23-2/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDCVPNBWJXNLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dimethoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5851923.png)
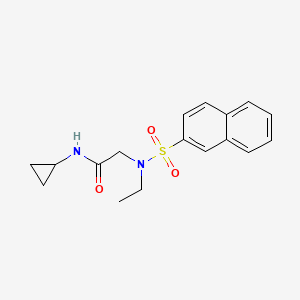
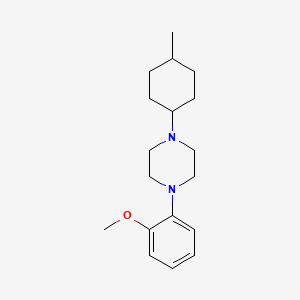
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5851945.png)
amino]ethanol](/img/structure/B5851951.png)

![2-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5851967.png)

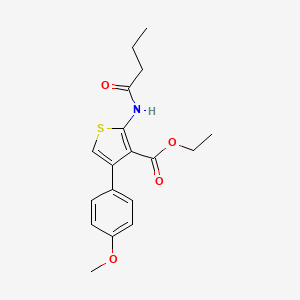
![2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide](/img/structure/B5852001.png)


